

# An In-depth Technical Guide to 2-Bromo-1chloro-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **2-Bromo-1-chloro-3-nitrobenzene**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from analogous structures and established principles of organic chemistry to offer valuable insights for its application in research and development.

# **Physicochemical Properties**

**2-Bromo-1-chloro-3-nitrobenzene** is a halogenated nitroaromatic compound. Its physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the available literature, which may be attributable to variations in experimental conditions or sample purity.



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	[1][2][3]
Molecular Weight	236.45 g/mol	[1][2][3][4]
Appearance	Yellow solid	[5]
Melting Point	83-85 °C	[5]
Boiling Point	252.7 ± 20.0 °C (Predicted)	[5]
Density	1.827 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide.	[5]

# **Synthesis and Purification**

A plausible synthetic route for **2-Bromo-1-chloro-3-nitrobenzene** involves the bromination of 1-chloro-3-nitrobenzene. The directing effects of the chloro and nitro substituents on the aromatic ring guide the regioselectivity of this electrophilic aromatic substitution reaction.



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Plausible synthesis workflow for **2-Bromo-1-chloro-3-nitrobenzene**.



#### **Experimental Protocols**

Synthesis of **2-Bromo-1-chloro-3-nitrobenzene** (General Procedure):

This protocol is based on established methods for the bromination of nitroaromatic compounds. [6]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-nitrobenzene in a suitable inert solvent (e.g., dichloromethane).
- Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr<sub>3</sub>), to the solution.
- Bromination: Slowly add a stoichiometric equivalent of bromine (Br<sub>2</sub>) to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8][9][10][11]
- Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification by Recrystallization (General Procedure):[12][13][14][15][16]

- Solvent Selection: Choose a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.



- Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

# **Spectral Data (Predicted)**

In the absence of experimentally acquired spectra for **2-Bromo-1-chloro-3-nitrobenzene**, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.[17][18][19][20][21]

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro groups. Protons ortho and para to the nitro group are expected to be the most deshielded.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-4	7.8 - 8.2	Doublet
H-5	7.4 - 7.7	Triplet
H-6	7.6 - 7.9	Doublet

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (C-1, C-2, and C-3) will be significantly deshielded.



Carbon	Predicted Chemical Shift (ppm)
C-1 (C-CI)	130 - 135
C-2 (C-Br)	120 - 125
C-3 (C-NO <sub>2</sub> )	145 - 150
C-4	125 - 130
C-5	128 - 132
C-6	135 - 140

### **IR Spectroscopy (Predicted)**

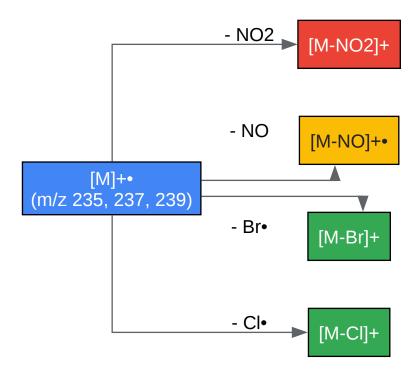
The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group and the carbon-halogen bonds.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )
Asymmetric NO <sub>2</sub> Stretch	1520 - 1560
Symmetric NO <sub>2</sub> Stretch	1340 - 1370
C-Br Stretch	515 - 690[22]
C-CI Stretch	550 - 850[22]
C-H Aromatic Stretch	3000 - 3100

#### **Mass Spectrometry (Predicted)**

The mass spectrum is expected to show a prominent molecular ion peak. The isotopic distribution of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any fragments containing these halogens.[23] Common fragmentation pathways for nitroaromatic compounds include the loss of NO<sub>2</sub> (46 Da) and NO (30 Da).[24] [25]





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Predicted mass spectrometry fragmentation pathways.

#### **Reactivity and Applications**

**2-Bromo-1-chloro-3-nitrobenzene** is expected to undergo nucleophilic aromatic substitution reactions, with the positions ortho and para to the strongly electron-withdrawing nitro group being activated. The presence of two different halogens offers the potential for selective substitution under controlled reaction conditions. This compound can serve as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.[26][27][28][29][30][31][32]

#### **Safety Information**

**2-Bromo-1-chloro-3-nitrobenzene** should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and lab coat) should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.



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